Luteoside A
Description
Luteoside A is a phenylpropanoid glycoside (PhG) characterized by a trisaccharide core composed of D-glucose, D-apiose, and L-rhamnose, linked to a phenylethyl aglycone moiety . It was first isolated from Markhamia lutea, a medicinal plant, and has been synthesized through complex glycosylation strategies, though challenges in achieving precise branch configurations (e.g., 2,3-branched trisaccharides) persist . Structurally, it shares a backbone common to PhGs, which are renowned for diverse bioactivities, including antiparasitic, antiviral, and antioxidant effects .
Properties
Molecular Formula |
C36H46O20 |
|---|---|
Molecular Weight |
798.7 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-2-(acetyloxymethyl)-5-[(2S,3S,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H46O20/c1-16-26(44)27(45)28(46)33(52-16)55-30-29(54-25(43)8-5-18-3-6-20(39)22(41)11-18)24(13-50-17(2)38)53-34(49-10-9-19-4-7-21(40)23(42)12-19)31(30)56-35-32(47)36(48,14-37)15-51-35/h3-8,11-12,16,24,26-35,37,39-42,44-48H,9-10,13-15H2,1-2H3/b8-5+/t16-,24+,26-,27+,28+,29+,30-,31+,32+,33-,34+,35-,36+/m0/s1 |
InChI Key |
CHCBSUXEBKZFGJ-SLPDEROOSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@H]([C@](CO3)(CO)O)O)OCCC4=CC(=C(C=C4)O)O)COC(=O)C)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(CO3)(CO)O)O)OCCC4=CC(=C(C=C4)O)O)COC(=O)C)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O |
Synonyms |
1-O-(3,4-dihydroxyphenyl)ethyl apiofuranosyl-1-2-rhamnopyranosyl(1-3)-4-caffeoyl-6-acetylglucopyranoside luteoside A |
Origin of Product |
United States |
Comparison with Similar Compounds
Luteoside B and Luteoside C
Luteoside A, B, and C are co-occurring PhGs in Markhamia lutea and Tecoma mollis, differing in substituents and glycosylation patterns:
- Luteoside B: Shares the same trisaccharide core as this compound but differs in hydroxylation or acyl group placement.
- Luteoside C: Distinguished by an additional acetyl or benzoyl group.
Key Structural Differences :
Verbascoside and Samioside
Verbascoside, a widely studied PhG, and samioside serve as functional analogs:
- Verbascoside: Lacks the trisaccharide complexity of this compound but shares the phenylethyl aglycone. It demonstrates antitumor activity by reversing malignant cell phenotypes (75% reduction in tumorigenicity in BALB/C nude mice) and inhibits aldose reductase (IC₅₀: ~2.5 μM), a target in diabetic complications .
- Samioside : Features apiose at the C-4 position, enhancing antibacterial activity compared to verbascoside. This suggests that this compound’s apiose-containing structure may similarly influence its bioactivity, though direct evidence is lacking .
Functional Contrasts :
Forsythoside B and Flavaioside
- Forsythoside B: Contains a third rhamnose unit, which may reduce antibacterial activity compared to simpler PhGs like this compound .
- Flavaioside: A glucose-dominated PhG with α-glucosidase inhibition (IC₅₀: 6.50 μg/mL), comparable to acarbose.
Quantitative and Source Variability
This compound’s concentration varies significantly across plant sources:
- Lamiophlomis rotata: 1.32–6.88 mg/g (dependent on extraction methods) .
Q & A
Basic Research Questions
Q. What are the key structural characteristics of Luteoside A that influence its bioactivity?
- Methodological Answer : Structural elucidation requires spectroscopic techniques such as NMR (analyzing proton and carbon shifts for functional groups), mass spectrometry (determining molecular weight and fragmentation patterns), and X-ray crystallography (resolving 3D conformation). For reproducibility, ensure purity verification via HPLC (>95%) and reference existing crystallographic data for comparison .
Q. Which in vitro assays are most suitable for evaluating the antioxidant capacity of this compound?
- Methodological Answer : Standardize assays using:
- DPPH (measuring radical scavenging at λ=517nm),
- ABTS⁺ (λ=734nm, quantifying decolorization kinetics),
- FRAP (ferric-reducing power at λ=593nm).
Report results as IC50 values (concentration achieving 50% inhibition) with triplicate measurements and positive controls (e.g., ascorbic acid). Include solvent compatibility checks to avoid interference .
Q. What chromatographic techniques are recommended for the purification and quantification of this compound in plant extracts?
- Methodological Answer : Use HPLC-DAD/UV (C18 column, gradient elution with acetonitrile/water) for quantification. For purification, employ preparative TLC (silica gel, chloroform:methanol mixtures) or LC-MS-guided fractionation . Validate methods with spiked recovery tests (80–120% recovery) and calibration curves (R² >0.99) .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported IC50 values of this compound across cytotoxicity studies?
- Methodological Answer : Conduct a meta-analysis accounting for variables:
- Cell line heterogeneity (e.g., HepG2 vs. MCF-7 metabolic profiles),
- Culture conditions (serum concentration, incubation time),
- Compound solubility (use of DMSO vs. aqueous buffers).
Apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers and standardize protocols .
Q. What experimental design considerations are critical for elucidating the metabolic pathways of this compound in mammalian systems?
- Methodological Answer : Combine isotopic labeling (¹⁴C/³H-Luteoside A) with LC-HRMS to track metabolites. Use in vitro models (hepatocyte incubations) and in vivo pharmacokinetic studies (plasma/tissue sampling at 0–48h). Include phase I/II enzyme inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic routes .
Q. Which computational modeling approaches effectively predict the structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer : Employ molecular docking (AutoDock Vina, PDB ligands) to screen binding affinities and QSAR models (DRAGON descriptors, MLR/PLS regression) to correlate substituent effects with bioactivity. Validate predictions with in vitro assays on synthesized analogs .
Q. How should researchers design dose-response studies to address non-linear effects of this compound in anti-inflammatory models?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
